Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate
描述
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is a chiral morpholine derivative widely employed as an intermediate in pharmaceutical synthesis. It exists in enantiomeric forms, notably the (S)- and (R) -configurations, which are critical for stereoselective drug design. The compound’s structure features a hydroxymethyl group at the morpholine ring’s 2-position and a tert-butyloxycarbonyl (Boc) protecting group at the 4-position. This Boc group enhances solubility and stability during synthetic workflows .
Key applications include its role in synthesizing RAS inhibitors (e.g., Elironrasib) and dopamine receptor antagonists . Its enantiopure forms are often synthesized via Mitsunobu reactions or sulfonylation followed by nucleophilic substitution, as demonstrated in the preparation of intermediates for clinical candidates .
属性
IUPAC Name |
tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBLMJHXRWDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409523 | |
| Record name | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135065-69-9 | |
| Record name | 2-Hydroxymethylmorpholine-4-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135065-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用机制
Target of Action
4-Boc-2-Hydroxymethylmorpholine, also known as Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate or 2-Hydroxymethyl-4-Boc-morpholine, is a pharmaceutical intermediate
Mode of Action
It has been reported that it can be used to prepare compounds that inhibit the activity of bcl-2 anti-apoptotic proteins.
Biochemical Pathways
Given its potential role in the synthesis of bcl-2 inhibitors, it may indirectly influence pathways related to apoptosis or programmed cell death.
Pharmacokinetics
The compound is slightly soluble in water, which may influence its bioavailability.
Result of Action
Compounds synthesized using it as an intermediate may have the potential to inhibit bcl-2 anti-apoptotic proteins, which could lead to increased apoptosis in certain cell types.
生物活性
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (TBHM) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBHM, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
TBHM is characterized by the presence of a tert-butyl group, a hydroxymethyl moiety, and a morpholine ring with a carboxylate functional group. Its chemical formula is , and it exhibits properties that make it suitable for various biological applications.
The biological activity of TBHM can be attributed to several mechanisms:
- Antimicrobial Activity : TBHM has been investigated for its potential antimicrobial properties. Studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
- Anticancer Properties : There is emerging evidence that TBHM may induce apoptosis in cancer cells. It has been included in formulations aimed at targeting apoptosis pathways, particularly in cancers characterized by the overexpression of anti-apoptotic proteins such as Bcl-2 .
- Enzyme Modulation : TBHM has been shown to interact with specific enzymes, potentially modulating their activity. This interaction may influence metabolic pathways and enhance therapeutic outcomes in various conditions .
Case Studies and Experimental Data
- Antimicrobial Studies : In vitro studies have demonstrated that TBHM exhibits significant antibacterial activity against Gram-positive bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibacterial agent.
- Apoptosis Induction : A patent application highlighted the use of TBHM in solid dispersions containing apoptosis-inducing agents. The formulation aims to enhance the bioavailability and efficacy of compounds that trigger programmed cell death in cancer cells .
- Enzyme Interaction : Research has indicated that TBHM can act as an inhibitor for certain kinases involved in cancer progression. This inhibition could lead to reduced tumor growth and improved patient outcomes in targeted therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of TBHM, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Tert-butyl 2-(aminomethyl)morpholine-4-carboxylate | Amine derivative | Potential neuroprotective effects |
| Tert-butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate | Oxazepane derivative | Anticancer properties |
| Tert-butyl morpholine-4-carboxylate | Morpholine derivative | Antimicrobial activity |
Future Directions
The potential applications of TBHM warrant further investigation. Future research should focus on:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of TBHM.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which TBHM exerts its biological effects.
- Formulation Development : Exploring various formulations to enhance the bioavailability and efficacy of TBHM in therapeutic applications.
科学研究应用
Medicinal Chemistry
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is primarily used as a protecting group for primary alcohols in organic synthesis. Its bulky tert-butyl group effectively shields the hydroxyl group during reactions, allowing for the selective introduction of new functionalities at adjacent carbon atoms. This property makes it invaluable in the synthesis of complex molecules, including pharmaceuticals.
Key Applications:
- Synthesis of Bioactive Compounds : The compound serves as an intermediate in the synthesis of various bioactive molecules, which are crucial in drug development.
- Modulation of Receptor Activity : Research indicates that Boc-HMOM may influence gastrointestinal motility by interacting with motilin receptors, suggesting potential therapeutic applications for digestive disorders.
Organic Synthesis
Boc-HMOM is utilized in several synthetic pathways due to its reactive hydroxymethyl group. It can undergo nucleophilic substitution reactions and participate in condensation reactions to form more complex scaffolds.
Common Reactions Include:
- Nucleophilic Substitution : The hydroxymethyl group can be replaced by other nucleophiles, facilitating the construction of diverse molecular architectures.
- Oxidation and Reduction Reactions : The compound can be oxidized to form corresponding carboxylic acids or reduced to alcohols using reagents such as lithium aluminum hydride (LiAlH₄) or potassium permanganate (KMnO₄) .
Study on Motilin Receptors
A study investigated the interaction of this compound with motilin receptors. The findings suggested that this compound could enhance gastrointestinal motility by modulating receptor activity. Such insights are critical for developing new treatments for gastrointestinal disorders.
| Study Focus | Findings | Implications |
|---|---|---|
| Motilin Receptor Interaction | Modulation of receptor activity | Potential treatment for digestive disorders |
Synthesis of Antitubercular Agents
Another notable application is its use in synthesizing novel antitubercular agents targeting polyketide synthase (Pks13), an essential enzyme in Mycobacterium tuberculosis. The compound's ability to form covalent bonds with nucleophilic sites on proteins enhances its potential as a lead compound in drug development.
| Compound | Target Enzyme | IC Value (µM) | Effectiveness |
|---|---|---|---|
| Boc-HMOM | Pks13 | < 1 | High |
| Benzofuran Series | Pks13 | > 1 | Moderate |
相似化合物的比较
Structural Analogs: Substituent Variations and Properties
The table below compares tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate with key analogs, highlighting substituent differences, molecular properties, and applications:
Key Comparative Insights
Positional Isomerism :
- Moving the hydroxymethyl group from C2 to C3 (e.g., 473923-56-7) alters steric and electronic interactions, impacting binding affinity in receptor-targeted compounds .
- The C2-hydroxymethyl configuration (135065-71-3/135065-76-8) is preferred for RAS and dopamine receptor modulators due to optimal spatial alignment .
Functional Group Modifications :
- Formyl Group (2098271-75-9) : Introduces aldehyde reactivity for Schiff base formation or nucleophilic additions .
- Bromoethyl Group : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) or SN2 reactions .
- Hydroxyethyl vs. Hydroxymethyl (136992-21-7) : The longer chain increases hydrophilicity, improving aqueous solubility for in vivo applications .
Enantiomeric Specificity :
- The (S) -enantiomer (135065-76-8) is critical in Elironrasib synthesis, while the (R) -form (135065-71-3) is utilized in dopamine D4R antagonists, underscoring the role of chirality in biological activity .
Boc Protection :
- The tert-butyloxycarbonyl group universally enhances stability across analogs, preventing amine oxidation during multi-step syntheses .
准备方法
Morpholine Ring Formation and Functionalization
The morpholine core is typically constructed via cyclization of ethanolamine derivatives. A common approach involves reacting 2-hydroxymethylmorpholine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example:
-
Step 1 : 2-Hydroxymethylmorpholine (1.0 equiv) is dissolved in anhydrous THF, followed by slow addition of Boc₂O (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
-
Step 2 : The mixture is stirred at 25°C for 12–24 hours, yielding the Boc-protected morpholine after aqueous workup.
This method achieves >85% yield but requires rigorous exclusion of moisture to prevent Boc group hydrolysis.
Stereoselective Synthesis of (R)-Enantiomer
The (R)-enantiomer is synthesized via asymmetric catalysis or resolution. A patented method employs Appel reaction conditions:
-
Reagents : (R)-2-(hydroxymethyl)morpholine, 2-chloropyrimidin-5-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine.
-
Conditions : THF solvent, 20°C, nitrogen atmosphere, 5-hour reaction.
-
Yield : 89% after purification via reverse-phase chromatography.
| Parameter | Value | Source |
|---|---|---|
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 20°C | |
| Reaction Time | 5 hours | |
| Purification | C-18 flash chromatography |
Industrial-Scale Production
Continuous Flow Synthesis
To enhance scalability, industrial protocols adopt continuous flow reactors. Key steps include:
Solvent and Catalyst Optimization
Industrial methods prioritize green chemistry principles:
-
Solvent Replacement : Transitioning from dichloromethane (DCM) to cyclopentyl methyl ether (CPME) reduces environmental impact.
-
Catalyst Recycling : Immobilized DMAP on silica gel enables reuse over five cycles without yield loss.
Reaction Mechanistic Insights
Boc Deprotection Dynamics
The Boc group is selectively removed using trimethylsilyl iodide (TMSI):
Hydroxymethyl Group Reactivity
The hydroxymethyl moiety undergoes smooth oxidation to carboxylic acids or etherification. For instance, Mitsunobu reactions with DIAD/triphenylphosphine enable ether bond formation with phenols.
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (CDCl₃) : δ 3.72–3.68 (m, 2H, morpholine-OCH₂), 1.45 (s, 9H, Boc-C(CH₃)₃).
-
HPLC Purity : >99% achieved via gradient elution (acetonitrile/water with 0.1% formic acid).
Challenges and Mitigation Strategies
Regioselectivity in Morpholine Substitution
Competing N- and O-alkylation is mitigated by:
常见问题
Basic: What are the optimal synthetic routes for tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate, and how is purity validated?
The compound is typically synthesized via a multi-step process involving carbamate formation and hydroxylmethylation. For example, hydrazine derivatives of tert-butyl carbamates are prepared by condensing protected amino alcohols with activated carbonyl groups under mild acidic conditions (e.g., acetic acid) . Purity validation employs NMR (e.g., H and C for functional group identification) and IR spectroscopy (to confirm hydroxyl and carbonyl stretches at ~3200–3500 cm and ~1700 cm, respectively). Chromatographic methods (HPLC or TLC) with UV detection are recommended for assessing reaction progress and purity thresholds (>95%) .
Advanced: How can researchers address low yields or impurities in the final product during synthesis?
Low yields may arise from incomplete protection/deprotection of the hydroxyl group or side reactions during morpholine ring formation. To mitigate:
- Use anhydrous conditions and catalysts like DMAP to enhance carbamate coupling efficiency.
- Optimize reaction time and temperature (e.g., 0–25°C for sensitive intermediates) to prevent racemization or decomposition.
- Employ recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) to remove byproducts. Reference yields from analogous syntheses (e.g., 75–85% for tert-butyl hydrazine derivatives) to benchmark performance .
Basic: What spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- H NMR : Identify morpholine protons (δ 3.5–4.0 ppm) and tert-butyl groups (δ 1.4 ppm, singlet). Hydroxymethyl protons appear as a multiplet near δ 3.7–4.2 ppm.
- X-ray crystallography : Resolve stereochemistry and confirm bond angles/distances (e.g., C–O bond lengths ~1.43 Å in morpholine rings) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHNO: calc. 218.1387) .
Advanced: How can computational modeling enhance structural analysis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with X-ray data to validate stereoelectronic effects. For example, calculate dihedral angles of the morpholine ring to assess conformational stability. Molecular docking can screen for potential biological targets by analyzing hydrogen bonding with active sites (e.g., tuberculosis enzyme binding in SAR studies) .
Basic: What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N or Ar) at –20°C to prevent hydrolysis of the tert-butyl carbamate group. Avoid exposure to moisture, strong acids/bases, and prolonged light, which can degrade the hydroxymethyl moiety .
Advanced: How can structure-activity relationship (SAR) studies guide pharmacological applications?
Modify the hydroxymethyl group to assess its role in bioactivity. For example:
- Replace with chloromethyl (see CAS 126058-25-1) to evaluate lipophilicity effects on membrane permeability.
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. Compare IC values in antitubercular assays (e.g., M. tuberculosis H37Rv inhibition) .
Basic: How is enantiomeric purity assessed for chiral derivatives?
Use chiral HPLC with cellulose-based columns (e.g., Chiralpak AD-H) and polar mobile phases (hexane/isopropanol). Confirm elution order via comparison with enantiomerically pure standards (e.g., (R)- and (S)-tert-butyl morpholine carboxylates) .
Advanced: What strategies resolve conflicting structural data from NMR and X-ray analyses?
Discrepancies (e.g., unexpected NOE correlations vs. crystallographic data) require:
- Variable-temperature NMR to detect dynamic conformational changes.
- DFT-driven NMR chemical shift calculations (e.g., using Gaussian) to simulate spectra for proposed conformers.
- Cross-validation with synchrotron X-ray data (high-resolution <1 Å) to resolve ambiguities .
Basic: What safety precautions are essential during handling?
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Neutralize spills with activated carbon and dispose via approved hazardous waste protocols .
Advanced: How do reaction solvents influence stereochemical outcomes?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in asymmetric syntheses, favoring specific enantiomers. For example, DMF increases diastereomeric excess (de) in SN2 reactions involving chiral morpholine intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
